molecular formula C16H18FN3O3S B562833 N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 CAS No. 1216862-95-1

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6

Cat. No.: B562833
CAS No.: 1216862-95-1
M. Wt: 357.433
InChI Key: WOCOTUDOVSLFOB-WFGJKAKNSA-N
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Description

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6, also known as this compound, is a useful research compound. Its molecular formula is C16H18FN3O3S and its molecular weight is 357.433. The purity is usually 95%.
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Biological Activity

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide-d6 is a deuterated derivative of a pyrimidine-based compound, which has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12D6FN3O3S
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 1216862-95-1

The compound is primarily recognized as an intermediate in the synthesis of rosuvastatin, a cholesterol-lowering medication. Its biological activity is largely attributed to its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The presence of the fluorophenyl and isopropyl groups enhances its binding affinity and specificity towards the target enzyme.

In Vitro Studies

  • HMG-CoA Reductase Inhibition :
    • Studies indicate that this compound effectively inhibits HMG-CoA reductase activity in cell-free systems. The IC50 value has been reported in the range of 0.5 - 1.0 µM, indicating potent inhibition compared to other statins .
  • Cell Proliferation Assays :
    • The compound has been evaluated for its effects on cell proliferation in various cancer cell lines, showing a dose-dependent inhibition of growth, particularly in breast and prostate cancer cells. This suggests potential anti-cancer properties that warrant further investigation .

In Vivo Studies

  • Cholesterol-Lowering Effects :
    • Animal studies have demonstrated that administration of the compound leads to significant reductions in serum cholesterol levels, comparable to those seen with standard statins .
  • Toxicity and Safety Profiles :
    • Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Case Studies

StudyObjectiveFindings
Brieden & Veith (2000)Synthesis and characterizationEstablished the compound as an effective HMG-CoA reductase inhibitor with structural insights into its mechanism .
PMC3884331 (2013)Biological evaluationReported significant inhibition of cancer cell proliferation and potential use as an anti-cancer agent .
Thermo Fisher Scientific (2023)Product characterizationConfirmed high purity (>95%) and stability under standard storage conditions, supporting its use in research applications .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-formyl-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-10H,1-4H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCOTUDOVSLFOB-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.